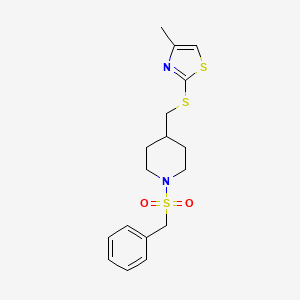

2-(((1-(Benzylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, PubChem ID, etc. It may also include information about the compound’s occurrence in nature or its role in biological systems .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and others .Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, optical activity, and others. These properties can give insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación

Synthesis and Biological Importance of Benzothiazole Derivatives

Benzothiazole derivatives, including those similar in structure to 2-(((1-(Benzylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole, have been extensively studied for their broad spectrum of biological activities. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents against various diseases. The synthesis of benzothiazole derivatives often aims to enhance their physicochemical and biological properties. For instance, compounds like Frentizole, a ureabenzothiazole derivative, have applications in treating rheumatoid arthritis and systemic lupus erythematosus. Additionally, benzothiazole derivatives such as Bentaluron and Bethabenthiazuron serve as commercial fungicides and herbicides, highlighting the diverse applicability of these compounds in both medicine and agriculture (Rosales-Hernández et al., 2022).

Therapeutic Potential of Benzothiazoles

The therapeutic applications of benzothiazole derivatives are vast, ranging from antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities to potential antitumor agents. The structural simplicity of benzothiazoles, combined with their ease of synthesis, allows for the development of chemical libraries that could lead to new chemical entities. These entities might progress towards clinical application, especially in the treatment of cancer. The increasing importance of the benzothiazole nucleus in drug discovery underscores its potential in developing future chemotherapeutics (Kamal et al., 2015).

Antioxidant Capacity and Mechanisms

The antioxidant capacity of benzothiazole derivatives is also an area of scientific interest. Studies have focused on elucidating the reaction pathways that underlie the antioxidant capacity of these compounds, demonstrating their potential in mitigating oxidative stress. This research is critical for understanding how benzothiazole derivatives can be utilized to develop therapies targeting diseases where oxidative stress plays a key role (Ilyasov et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of the compound “2-(((1-(Benzylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole” is the Hedgehog (Hh) signaling pathway . This pathway plays crucial roles in various physiological functions and is often linked to several malignancies, such as basal cell carcinoma (BCC) and medulloblastoma (MB) .

Mode of Action

The compound interacts with its target by suppressing the Hh pathway activation . It represses the activity of Smoothened (SMO) , a key protein in the Hh signaling pathway, by blocking its ciliary translocation . Interestingly, it has a distinctive binding interface with SMO compared with other SMO-regulating chemicals .

Biochemical Pathways

The compound affects the Hh signaling pathway, which is initiated by a complex interplay of transmembrane proteins at the cellular membrane level . The inhibition of SMO activity leads to the suppression of the downstream effects of the Hh signaling pathway .

Result of Action

The compound’s action results in the suppression of Hh-dependent tumor growth . Notably, it maintains an inhibitory activity against the SmoD477H mutant, as observed in a patient with vismodegib-resistant BCC . Furthermore, it inhibits tumor growth in the mouse model of MB .

Safety and Hazards

Propiedades

IUPAC Name |

2-[(1-benzylsulfonylpiperidin-4-yl)methylsulfanyl]-4-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S3/c1-14-11-22-17(18-14)23-12-15-7-9-19(10-8-15)24(20,21)13-16-5-3-2-4-6-16/h2-6,11,15H,7-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIRPBYTJJCKFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol](/img/structure/B2939239.png)

![Methyl 2-(2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate](/img/structure/B2939241.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2939242.png)

![N~1~-isopropyl-2-[1-[2-(2-methylpiperidino)-2-oxoethyl]-2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B2939246.png)

![3-amino-N-(2,6-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2939254.png)